N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
“N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide” is a chemical compound with diverse applications in scientific research. Its unique structure enables it to be utilized for various purposes, such as drug discovery and material synthesis1.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an intermediate with a number of organic halides2. However, the specific synthesis process for “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is not available in the literature I have access to.
Molecular Structure Analysis
The molecular formula for “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide” is C13H16N2O31. However, the specific molecular structure for “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is not available in the literature I have access to.
Chemical Reactions Analysis
The specific chemical reactions involving “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties for “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide” are not fully available1. The specific physical and chemical properties for “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” are not available in the literature I have access to.Scientific Research Applications
Antimicrobial Activities
Research on sulfonamide derivatives has shown significant promise in antimicrobial activities. A study described the synthesis and evaluation of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, demonstrating potent activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013). This suggests that sulfonamide compounds, including the one , could be explored for their antimicrobial potential.
Enzyme Inhibition
Another study focused on the synthesis of sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase (Abbasi et al., 2019). The findings revealed substantial inhibitory activity, indicating that similar structures could be potent enzyme inhibitors, useful in the study of diseases like Alzheimer's and diabetes.
Antioxidant Activity
Sulfonamide-linked compounds have been investigated for their antioxidant properties. A particular study synthesized a new class of sulfone/sulfonamide-linked compounds and tested them for antioxidant activity, discovering that certain methyl-substituted bis(oxadiazoles) exhibited potential as antioxidant agents (Padmaja et al., 2014). This suggests the chemical compound might also be explored for its potential antioxidant activities.
Antimalarial and Antiviral Research
Sulfonamides have been theoretically investigated for antimalarial activity and potential utility against COVID-19, illustrating the broad applicability of sulfonamide derivatives in antiviral and antimalarial research (Fahim & Ismael, 2021). This opens up avenues for the use of the compound in similar contexts.
Novel Drug Development
The exploration of sulfonamide compounds extends into novel drug development, particularly as antibacterial and antiproliferative agents. A study synthesized and screened N-ethyl-N-methylbenzenesulfonamide derivatives, revealing effective antimicrobial and antiproliferative properties (El-Gilil, 2019). This underscores the potential of sulfonamide-based compounds, including N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, in the development of new therapeutic agents.
Safety And Hazards
The safety and hazards associated with “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” are not available in the literature I have access to.
Future Directions
Given the structural similarity of “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide” to other oxazolidinone derivatives, some potential research areas could be explored. Studies could investigate if it displays similar activity against different bacterial strains or if it inhibits specific enzymes of biological interest1.
Please note that the information provided is based on the available literature and may not be fully applicable to “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide”. For more accurate information, further research and studies are needed.
properties
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c21-18-20(13-4-2-1-3-5-13)12-14(26-18)11-19-27(22,23)15-6-7-16-17(10-15)25-9-8-24-16/h1-7,10,14,19H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPJUBPGAAPXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3CN(C(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
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